molecular formula C10H7BrF3IOS B14059882 1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14059882
M. Wt: 439.03 g/mol
InChI Key: GIIWPGZSGVVRHJ-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrF3IOS and a molecular weight of 439.03 g/mol . This compound is characterized by the presence of bromine, iodine, and trifluoromethylthio groups attached to a phenyl ring, making it a unique and versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce biaryl compounds.

Scientific Research Applications

1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways in biological systems. The presence of halogen atoms and the trifluoromethylthio group can influence its reactivity and binding affinity to specific enzymes, receptors, or proteins. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, offering advantages such as enhanced reactivity, selectivity, and potential biological activity.

Properties

Molecular Formula

C10H7BrF3IOS

Molecular Weight

439.03 g/mol

IUPAC Name

1-bromo-1-[3-iodo-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF3IOS/c1-5(16)9(11)6-2-7(15)4-8(3-6)17-10(12,13)14/h2-4,9H,1H3

InChI Key

GIIWPGZSGVVRHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)I)SC(F)(F)F)Br

Origin of Product

United States

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